molecular formula C15H16O4 B2368022 Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate CAS No. 402614-64-6

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate

Cat. No.: B2368022
CAS No.: 402614-64-6
M. Wt: 260.289
InChI Key: JRNBHTDRKXZYAC-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate: is an organic compound with the molecular formula C15H16O4 It is a derivative of furoic acid and is characterized by the presence of a furan ring substituted with a methyl ester group and a 3,4-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by distillation or crystallization, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of new medications targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .

Comparison with Similar Compounds

Comparison: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is unique due to its specific substitution pattern on the furan ring and the presence of the 3,4-dimethylphenoxy methyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methyl ester group enhances its solubility and reactivity in certain chemical reactions .

Properties

IUPAC Name

methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNBHTDRKXZYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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